![molecular formula C6H4ClN3 B11919253 7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
7-Chloro-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-5H-pirrolo[3,2-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de las pirrolopirimidinas. Este compuesto se caracteriza por un anillo pirrolo fusionado a un anillo pirimidina, con un átomo de cloro unido en la posición 7. Ha ganado una atención significativa en el campo de la química medicinal debido a sus potenciales actividades biológicas, incluidas las propiedades anticancerígenas y antimicrobianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Cloro-5H-pirrolo[3,2-d]pirimidina típicamente involucra la ciclización de precursores apropiados. Un método común implica la reacción del propionato de 2-ciano-3-(1,3-dioxolano) etilo con etanol en presencia de un álcali y acetato de formamidina. La mezcla se calienta a reflujo, y el progreso de la reacción se monitorea mediante cromatografía de capa fina. Después de que la reacción se completa, el solvente se elimina a presión reducida y el producto se precipita ajustando el pH con ácido clorhídrico .
Métodos de producción industrial
La producción industrial de 7-Cloro-5H-pirrolo[3,2-d]pirimidina puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los pasos de purificación se optimizan para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Cloro-5H-pirrolo[3,2-d]pirimidina se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en la posición 7 puede sustituirse con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de diferentes derivados.
Reacciones de ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las reacciones generalmente se llevan a cabo en solventes polares como el dimetilsulfóxido o el etanol, a menudo en presencia de una base como el hidróxido de sodio.
Oxidación y reducción: Se pueden utilizar reactivos como el permanganato de potasio o el borohidruro de sodio para reacciones de oxidación y reducción, respectivamente.
Reacciones de ciclización: La ciclización se puede facilitar mediante el uso de catalizadores como sales de paladio o cobre.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen varias pirrolopirimidinas sustituidas, derivados oxidados o reducidos y compuestos heterocíclicos complejos.
Aplicaciones Científicas De Investigación
7-Cloro-5H-pirrolo[3,2-d]pirimidina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: El compuesto ha demostrado potencial como inhibidor de varias enzimas y proteínas, convirtiéndolo en una herramienta valiosa en estudios bioquímicos.
Medicina: Debido a sus propiedades anticancerígenas y antimicrobianas, se está investigando como un posible agente terapéutico.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos, donde su estructura única se puede aprovechar para crear nuevos ingredientes activos.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-5H-pirrolo[3,2-d]pirimidina implica su interacción con varios objetivos moleculares. Por ejemplo, se ha demostrado que inhibe la quinasa 4 activada por p21 (PAK4), una proteína quinasa involucrada en las vías de crecimiento y supervivencia celular. El compuesto se une al sitio activo de PAK4, interrumpiendo su función y provocando la inhibición de la proliferación de células cancerosas . Además, puede actuar como un alquilante del ADN, uniéndose al ADN e interfiriendo con sus procesos de replicación y transcripción .
Comparación Con Compuestos Similares
7-Cloro-5H-pirrolo[3,2-d]pirimidina se puede comparar con otros derivados de pirrolopirimidina, tales como:
4-Cloro-7H-pirrolo[2,3-d]pirimidina: Este compuesto tiene una estructura similar pero difiere en la posición del átomo de cloro y la fusión del anillo pirrolo al anillo pirimidina.
5-(5-cloro-7H-pirrolo[2,3-d]pirimidin-4-il)-4,5,6,7-tetrahidro-1H-imidazo[4,5-c]piridina: Este compuesto contiene un anillo imidazo adicional fusionado al núcleo pirrolopirimidina, lo que puede alterar su actividad biológica y especificidad de objetivo.
La singularidad de 7-Cloro-5H-pirrolo[3,2-d]pirimidina radica en su patrón de sustitución específico y las actividades biológicas resultantes, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
7-chloro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H |
Clave InChI |
FIDKMXLSJZACOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=NC=C2N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


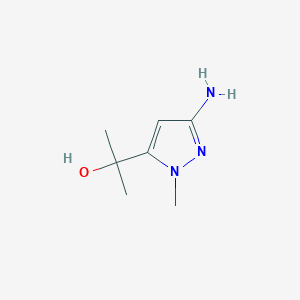




![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
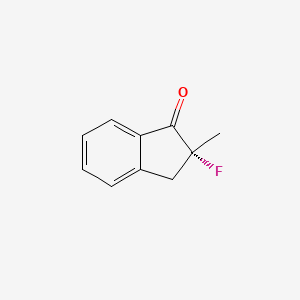
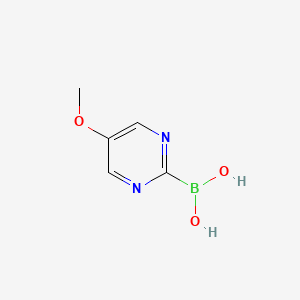
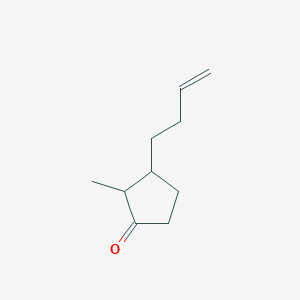



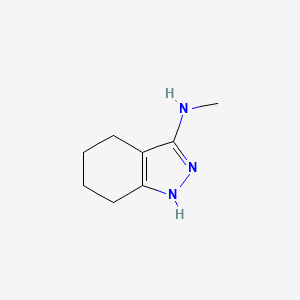
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
